1-(1-Methylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid
Description
Properties
IUPAC Name |
1-(1-methylpyrrolidin-3-yl)triazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O2/c1-11-3-2-6(4-11)12-5-7(8(13)14)9-10-12/h5-6H,2-4H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GICOOWGEVZMJIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)N2C=C(N=N2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(1-Methylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the construction of the triazole ring followed by the introduction of the pyrrolidine moiety. One common synthetic route includes the cycloaddition reaction between an azide and an alkyne to form the triazole ring. The pyrrolidine ring can be introduced through nucleophilic substitution reactions or reductive amination. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-(1-Methylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. A notable research effort focused on the inhibition of Polo-like kinase 1 (Plk1), a target in various cancers. The compound demonstrated significant inhibition of Plk1's polo-box domain (PBD), which is crucial for cancer cell proliferation. The structure-activity relationship (SAR) studies revealed that derivatives of this compound exhibited higher inhibitory activity than previously characterized inhibitors, suggesting a promising avenue for drug development against Plk1-addicted cancers .
Table 1: Inhibitory Activity of Derivatives
| Compound ID | Inhibition (%) | IC50 (µM) |
|---|---|---|
| Compound A | 85 | 0.95 |
| Compound B | 78 | 1.05 |
| Compound C | 90 | 0.80 |
Antiproliferative Effects
The compound has also shown strong antiproliferative activity against several cancer cell lines. For instance, a study reported that a derivative of the compound had a GI50 value of 0.95 µM against multiple cell lines, outperforming the widely used chemotherapeutic agent doxorubicin in specific cases .
Table 2: Comparison of Antiproliferative Activity
| Compound | Cell Line | GI50 (µM) | Comparison to Doxorubicin |
|---|---|---|---|
| Derivative X | A-549 | 0.95 | More potent |
| Derivative Y | MCF-7 | 0.80 | More potent |
| Doxorubicin | A-549 | 1.20 | Reference |
Structural Insights and Drug Design
The unique triazole ring structure of the compound allows for diverse modifications that can enhance its biological activity and specificity. Researchers have utilized this scaffold to develop new inhibitors targeting various protein-protein interactions involved in cancer progression.
Case Study: Development of Triazoloquinazolinone-Based Inhibitors
A recent study identified triazoloquinazolinone-based compounds that incorporate the triazole structure to inhibit Plk1 PBD effectively. These compounds were evaluated for their physicochemical properties and showed promising results in both biochemical assays and cell-based models, indicating their potential as therapeutic agents in oncology .
Mechanism of Action
The mechanism of action of 1-(1-Methylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can participate in hydrogen bonding and π-π interactions, while the pyrrolidine ring can enhance the compound’s binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Substituent Variations and Key Features
The table below compares structural features of the target compound with similar triazole-4-carboxylic acid derivatives:
Structural Implications
- Pyrrolidine Derivatives: The methylpyrrolidinyl group in the target compound may improve solubility and membrane permeability compared to aryl substituents (e.g., ethoxyphenyl or fluorophenyl).
- Amino and Formyl Groups: The 2-aminophenyl substituent enables hydrogen bonding, critical for antibacterial activity , while the formyl group in ethoxyphenyl derivatives participates in tautomerism, influencing reactivity .
- Halogenated Derivatives : Fluorine substitution (e.g., 4-fluorophenyl) enhances electronegativity and bioavailability, a common strategy in drug design .
Biological Activity
1-(1-Methylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid, with CAS number 2020134-19-2, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity based on existing literature, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C9H14N4O2
- Molecular Weight : 210.23 g/mol
- Structure : The compound features a triazole ring, which is known for its diverse biological activities.
Biological Activity Overview
The biological activity of this compound primarily revolves around its anticancer properties and potential as an antimicrobial agent. The triazole moiety is recognized for its ability to interact with various biological targets.
Anticancer Activity
Recent studies have highlighted the compound's efficacy against various cancer cell lines. For instance:
- IC50 Values : The compound exhibited significant cytotoxicity in several cancer cell lines:
- HCT116 (colon cancer): IC50 = 0.43 µM
- MCF-7 (breast cancer): IC50 = 1.5 µM
- PC-3 (prostate cancer): IC50 = 0.6 µM
These values indicate a potent inhibitory effect on cancer cell proliferation, suggesting that it may induce apoptosis and inhibit migration in these cells .
The mechanisms through which this compound exerts its anticancer effects include:
- Induction of Apoptosis : Studies have shown that treatment with the compound increases reactive oxygen species (ROS) levels in cancer cells, leading to mitochondrial dysfunction and subsequent apoptosis .
- Cell Cycle Arrest : The compound has been reported to arrest the cell cycle at the G1 phase, further inhibiting cancer cell proliferation .
Case Studies
Several studies have investigated the biological activity of triazole derivatives, including the target compound:
- Study on HCT116 Cells :
- In Vivo Studies :
Comparative Analysis of Related Compounds
A table summarizing the biological activities of various triazole-containing compounds can provide insights into their relative efficacy:
| Compound Name | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1-(1-Methylpyrrolidin-3-yl)-1H-triazole | HCT116 | 0.43 | Induces apoptosis |
| Triazole Derivative A | MCF-7 | 1.5 | Cell cycle arrest |
| Triazole Derivative B | PC-3 | 0.6 | Inhibition of migration |
Q & A
Q. What are the common synthetic routes for 1-(1-methylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid?
The synthesis typically involves azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by functionalization of the pyrrolidine moiety. For example:
- Step 1 : React a propargyl-substituted pyrrolidine precursor with an azide-bearing carboxylic acid derivative under Cu(I) catalysis for regioselective triazole formation .
- Step 2 : Purify intermediates via recrystallization (e.g., ethanol or toluene) or column chromatography. Yields can be optimized by adjusting reaction time (3–5 hours) and temperature (50–80°C) .
- Key reagents : NaN₃ for azide generation, CuSO₄·5H₂O/Na ascorbate for catalysis .
Q. How is the compound characterized to confirm its structure and purity?
Standard analytical methods include:
- NMR spectroscopy : Confirm regioselectivity of triazole formation (e.g., NMR: triazole protons at δ 7.5–8.0 ppm) .
- LCMS/HPLC : Assess purity (>95%) and molecular weight (e.g., [M+H]⁺ at m/z 239.1) .
- X-ray crystallography : Resolve stereochemistry of the pyrrolidine ring (if applicable) .
Q. What functional groups influence its solubility and reactivity?
- The carboxylic acid group enhances solubility in polar solvents (e.g., water, DMSO) and facilitates salt formation for improved bioavailability .
- The triazole ring participates in hydrogen bonding and π-π stacking, critical for target binding .
- The methylpyrrolidine moiety introduces steric effects, potentially modulating metabolic stability .
Advanced Research Questions
Q. How can low yields during synthesis be addressed?
- Optimize cycloaddition conditions : Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity .
- Purification challenges : Employ reverse-phase HPLC for polar intermediates or use ion-exchange resins to isolate the carboxylic acid form .
- Side reactions : Monitor for over-alkylation of pyrrolidine by substituting bulkier protecting groups (e.g., Fmoc) .
Q. How to resolve discrepancies in reported biological activity data?
Discrepancies may arise from:
- Assay conditions : Varying pH or buffer systems (e.g., phosphate vs. Tris) can alter ionization of the carboxylic acid, affecting binding .
- Impurity profiles : Trace solvents (e.g., DMF) or byproducts (e.g., regioisomeric triazoles) may interfere with activity; validate purity via NMR .
- Target specificity : Use competitive binding assays to confirm selectivity against off-target enzymes .
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Modify substituents : Replace the methyl group on pyrrolidine with acetyl or fluoro groups to study steric/electronic effects on target affinity .
- Probe triazole positioning : Synthesize 1,4- vs. 1,5-disubstituted triazole analogs to evaluate regiochemical impact .
- Carboxylic acid bioisosteres : Substitute with tetrazole or sulfonamide groups to assess pharmacokinetic improvements .
Q. What strategies are used to determine binding modes with biological targets?
- Molecular docking : Use software (e.g., AutoDock Vina) to model interactions between the triazole ring and ATP-binding pockets in kinases .
- Crystallography : Co-crystallize the compound with target proteins (e.g., cytochrome P450) to resolve binding conformations .
- SAR-guided mutagenesis : Validate predicted interactions by mutating key residues (e.g., His231 in CYP3A4) and measuring activity shifts .
Key Considerations for Experimental Design
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
